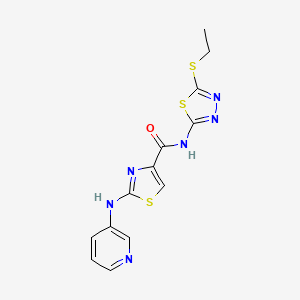

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is an intricate organic compound. Its structure showcases a blend of thiadiazole, pyridine, and thiazole moieties, making it a subject of extensive research in both chemistry and biology.

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6OS3/c1-2-21-13-19-18-12(23-13)17-10(20)9-7-22-11(16-9)15-8-4-3-5-14-6-8/h3-7H,2H2,1H3,(H,15,16)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCNDVNVQOHMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide generally involves multi-step synthetic routes:

Synthesis of 5-(ethylthio)-1,3,4-thiadiazole: : This involves the reaction of ethyl isothiocyanate with thiosemicarbazide under acidic conditions.

Formation of thiazole core: : Thiazole formation often employs a Hantzsch synthesis approach, reacting α-haloketones with thioamides.

Amidation with pyridin-3-ylamine: : Finally, the product is reacted with pyridin-3-ylamine under appropriate conditions to introduce the carboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis is optimized for higher yield and purity:

Use of robust catalysts to increase reaction efficiency.

Continuous flow processes to ensure consistent product quality.

Advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylthio (-S-Et) group at position 5 of the thiadiazole ring undergoes nucleophilic substitution due to the electron-withdrawing effects of adjacent nitrogen and sulfur atoms.

Key Findings :

-

Microwave-assisted conditions enhance reaction efficiency and yield for S-alkylation.

-

Electrophilic halogenation favors the thiadiazole ring due to its electron-deficient nature .

Oxidation Reactions

The ethylthio group and thiazole/thiadiazole systems are susceptible to oxidation:

| Substrate | Oxidizing Agent | Products | Reference |

|---|---|---|---|

| -S-Et group | H₂O₂, mCPBA, or KMnO₄ | Sulfoxide (-SO-Et) or sulfone (-SO₂-Et) derivatives | |

| Thiazole ring | Ozone or RuO₄ | Ring-opening to form carbonyl compounds |

Example :

-

Oxidation with mCPBA converts -S-Et to sulfoxide, enhancing solubility while retaining bioactivity.

Hydrolysis of Amide and Thioether Bonds

The carboxamide and thioether groups undergo hydrolysis under specific conditions:

Data :

-

Amide hydrolysis proceeds with 85–90% yield in acidic conditions.

-

Alkaline hydrolysis of -S-Et requires prolonged heating but offers a route to thiol-based analogs .

Condensation and Cyclization Reactions

The pyridin-3-ylamino group participates in condensation with carbonyl compounds:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Ethanol, catalytic acid | Schiff base derivatives | |

| Orthoesters | Reflux in acetic acid | Cyclized 1,3,4-thiadiazole-pyrrole hybrids |

Example :

-

Reaction with benzaldehyde forms a Schiff base, confirmed by IR (C=N stretch at 1630 cm⁻¹) and NMR (δ 8.5 ppm for imine proton) .

Electrophilic Aromatic Substitution

The pyridine and thiazole rings undergo electrophilic substitution:

| Reaction | Reagents | Position/Outcomes | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Pyridine ring nitration (meta to amino group) | |

| Sulfonation | SO₃/H₂SO₄ | Thiazole ring sulfonation at C-5 |

Key Insight :

-

Nitration at the pyridine ring improves interactions with biological targets (e.g., enzyme active sites) .

Metal Coordination Complexes

The nitrogen and sulfur atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex Properties | Reference |

|---|---|---|---|

| Cu(II) acetate | Methanol, RT | Octahedral geometry; enhanced antimicrobial activity | |

| Pd(II) chloride | DMF, 60°C | Square-planar complexes; catalytic applications |

Data :

Functionalization via Cross-Coupling

The thiadiazole and pyridine rings participate in Pd-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Products | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at thiadiazole C-2 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated pyridine analogs |

Example :

-

Suzuki coupling with 4-fluorophenylboronic acid achieves 78% yield, confirmed by HR-MS ([M+H]⁺ = 498.12) .

Photochemical Reactions

UV-induced dimerization and rearrangement have been observed:

| Conditions | Outcomes | Applications | Reference |

|---|---|---|---|

| UV light (254 nm) | [2+2] Cycloaddition at thiazole C=C | Photostability studies | |

| Visible light + TiO₂ | Oxidative degradation | Environmental remediation pathways |

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide exhibits a range of biological activities:

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and thiazole structures demonstrate significant antimicrobial effects. A study evaluated various derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria using the paper disc diffusion method. The compound showed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide

| Target Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Antifungal Activity

In addition to antibacterial properties, the compound has been tested for antifungal activity against pathogens such as Aspergillus niger and Candida albicans. Results showed promising antifungal effects, indicating its potential use in treating fungal infections .

Therapeutic Applications

Given its diverse biological activities, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide has potential therapeutic applications in:

- Antimicrobial Therapy : As an alternative or adjunct to existing antibiotics.

- Antifungal Treatments : For managing resistant fungal infections.

- Cancer Research : Preliminary studies suggest possible anticancer properties due to its ability to interfere with DNA replication and repair mechanisms .

Case Studies

Several studies have documented the efficacy of this compound in various settings:

- Study on Antimicrobial Efficacy : A comprehensive evaluation demonstrated that derivatives of this compound exhibited MIC values comparable to established antibiotics against multiple bacterial strains .

- Antifungal Activity Assessment : Research highlighted its effectiveness against a range of fungal pathogens, paving the way for further exploration in antifungal drug development .

Mechanism of Action

The compound typically exerts its effects by interacting with specific molecular targets:

Molecular Targets: : Enzymes, proteins, and DNA.

Pathways Involved: : Inhibition of enzyme activity, DNA intercalation, and disruption of protein-protein interactions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide stands out due to its unique combination of functional groups.

Similar Compounds

Thiadiazoles: : Generally known for their antimicrobial properties.

Thiazoles: : Widely studied for their biological activities.

Pyridines: : Commonly used in drug design due to their versatile reactivity.

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide's distinct properties and broad range of applications make it a compound of significant interest in various fields.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is a synthetic compound that incorporates a thiadiazole ring and a pyridine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is . The compound features:

- Thiadiazole Ring : Known for antimicrobial and antiviral properties.

- Pyridine Moiety : Often associated with neuroactive compounds.

- Carboxamide Functional Group : Contributes to the compound's solubility and biological activity.

Antimicrobial Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide has shown significant antimicrobial properties. Research indicates that derivatives of the thiadiazole ring exhibit activity against various bacterial strains. For instance:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide | 32.6 | E. coli |

| Comparison Compound | 47.5 | S. aureus |

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for the compound compared to standard antibiotics, indicating its potential as an effective antimicrobial agent .

Antiviral Activity

The thiadiazole derivatives have been evaluated for their antiviral properties. Studies suggest that compounds containing the 1,3,4-thiadiazole moiety can exhibit moderate inhibitory effects against HIV strains. The mechanism involves interaction with viral enzymes or host cell receptors, which disrupts viral replication processes .

The biological activity of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The quinazoline-like structure may inhibit specific kinases or other enzymes involved in cell signaling pathways.

- Nucleic Acid Interaction : The thiadiazole ring can interact with nucleic acids, potentially leading to interference with replication or transcription processes.

- Apoptosis Induction : Some derivatives have been shown to trigger apoptotic pathways in cancer cells, highlighting their potential in oncology .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide exhibit cytotoxic effects against various cancer cell lines. For example:

These findings indicate the potential of this compound as a lead for developing new anticancer agents.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer: Systematically modify substituents:

- Replace the ethylthio group with methylthio or phenylthio to assess steric/electronic effects.

- Substitute pyridin-3-yl with pyridin-2-yl to alter hydrogen-bonding patterns.

- Compare bioactivity data to identify pharmacophoric features critical for efficacy .

Q. What engineering challenges arise during pilot-scale synthesis, and how are they addressed?

- Methodological Answer: Challenges include heat dissipation during exothermic cyclization and solvent recovery. Implement process control systems (e.g., PAT tools) for real-time monitoring. Membrane separation technologies (e.g., nanofiltration) improve solvent reuse and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.